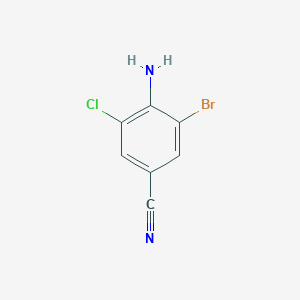
2-Chloro-3-methylbenzaldehyde
Descripción general
Descripción
2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylbenzaldehyde can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methylbenzaldehyde include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Benzalacetones
- Summary of the Application : 2-Chloro-3-methylbenzaldehyde is used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, also known as benzalacetones . These compounds are structurally related to the coumarin skeleton and possess interesting properties for organic synthesis .
- Methods of Application or Experimental Procedures : The Claisen-Schmidt reaction involves the condensation of aldehydes with acetone under microwave irradiation . This method produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The resulting benzalacetones have been described as radical scavengers with potential antioxidant properties . Various methods of synthesis of this type of compounds have been described
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOLMLQWRYFRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560942 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylbenzaldehyde | |
CAS RN |
61563-28-8 | |
| Record name | 2-Chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)








![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)



